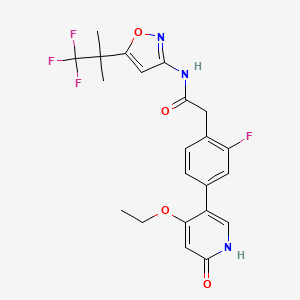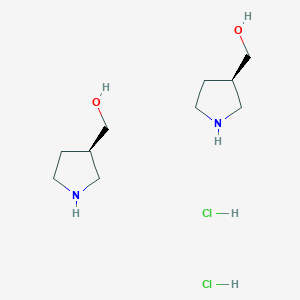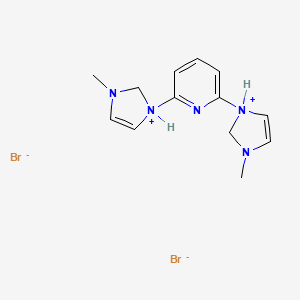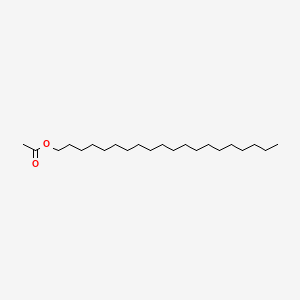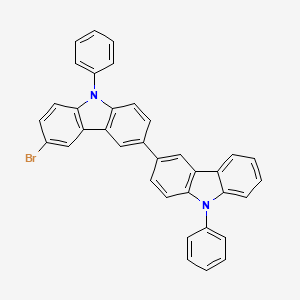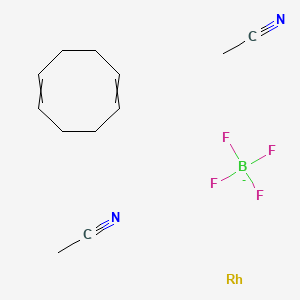
Elimusertib (hydrochloride)
Übersicht
Beschreibung
Elimusertib, also known as BAY-1895344, is an orally available ataxia telangiectasia and Rad3-related (ATR)-specific kinase inhibitor . It has potential antineoplastic activity . Upon oral administration, Elimusertib selectively binds to and inhibits the activity of ATR, which prevents ATR-mediated signaling . This inhibits DNA damage checkpoint activation, disrupts DNA damage repair, and induces apoptosis in ATR-overexpressing tumor cells .
Synthesis Analysis
The synthesis of Elimusertib involves complex pharmacokinetic behavior, which is limited to absorption processes . Dose linearity was observed from 1 to 10 mg/kg PO, while at 40 mg/kg PO bioavailability increased approximately fourfold due to saturation of first-pass metabolism .
Molecular Structure Analysis
The molecular formula of Elimusertib is C20H21N7O . The molecular weight is 375.43 .
Chemical Reactions Analysis
Elimusertib shows dose-dependent bioavailability and absorption-rate limited elimination . In vivo metabolites were identified and analyzed semi-quantitatively . A compartmental pharmacokinetic model was developed to describe the pharmacokinetic behavior .
Physical And Chemical Properties Analysis
Elimusertib has a molecular weight of 411.89 and a molecular formula of C20H22ClN7O .
Wissenschaftliche Forschungsanwendungen
Preclinical Anti-Tumor Activity in Pediatric Malignancies : Elimusertib has shown significant preclinical anti-tumor activity in pediatric solid tumor models, surpassing the effectiveness of standard care chemotherapies, especially in alveolar rhabdomysarcoma patient-derived xenografts (PDX) models. This suggests a strong potential for clinical application in pediatric cancer treatments (Pusch et al., 2022).
Clinical Activity in Advanced Solid Tumors with DDR Defects : A phase Ib expansion trial demonstrated the safety and efficacy of Elimusertib in patients with advanced solid tumors with DNA damage response (DDR) defects, particularly in those with ATM protein loss and/or ATM putative deleterious alterations. This indicates its potential as a targeted therapy for specific cancer types (Yap et al., 2022).
Quantification in Human Plasma : A study developed a method for quantifying Elimusertib in human plasma, aiding in the understanding of its pharmacokinetics in clinical trials. This is crucial for determining the appropriate dosage and scheduling for therapeutic effectiveness (Kiesel et al., 2022).
Potential Biomarker for Treatment Response : Research on nuclear phosphorylated checkpoint kinase 1 (pCHK1) suggests it could serve as a predictive biomarker for increased sensitivity to Elimusertib, highlighting its utility in personalized cancer therapy (Sundararajan et al., 2022).
Anti-Lymphoma Activity and Synergy with PI3K Inhibitor : Elimusertib has shown potent anti-lymphoma activity and works synergistically with the PI3K inhibitor copanlisib, suggesting a new combination therapy approach for lymphoma treatment (Sartori et al., 2023).
Wirkmechanismus
Safety and Hazards
Elimusertib is toxic and contains a pharmaceutically active ingredient . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to unborn child .
Zukünftige Richtungen
Elimusertib has shown promising antitumor activity against a range of advanced solid tumors with different putative deleterious DNA damage repair alterations . It has demonstrated efficacy in preclinical tumor models as monotherapy and synergistic antitumor activity in combination with DNA damage-inducing as well as DNA repair-compromising therapies . Further studies are needed to better identify molecular biomarkers to predict which patients are most likely to benefit from elimusertib monotherapy . Rational combination studies are also ongoing and investigating elimusertib in combination with the PARP inhibitor niraparib and with the PD-1 inhibitor pembrolizumab .
Eigenschaften
IUPAC Name |
(3R)-3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O.ClH/c1-13-12-28-10-9-27(13)18-11-15(17-5-8-23-26(17)2)14-3-6-21-20(19(14)24-18)16-4-7-22-25-16;/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25);1H/t13-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQNBYGUBHMRPY-BTQNPOSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Piperidine, 2-[5-[(3-methoxyphenyl)methyl]-2-oxazolyl]-, monohydrochloride](/img/structure/B8067799.png)
![Piperidine, 2-[5-[(4-fluorophenyl)methyl]-2-oxazolyl]-, monohydrochloride](/img/structure/B8067805.png)



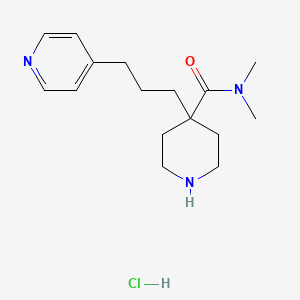
![2-({3-Hydroxy-8-azabicyclo[3.2.1]octan-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B8067848.png)

